An In-depth Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride, a pivotal heterocyclic scaffold for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis methodologies, and its significant role as a foundational building block in the creation of diverse and potent therapeutic agents.
Introduction: The Significance of the Tetrahydronaphthyridine Core
The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a bicyclic heterocyclic compound that has garnered substantial interest in the field of medicinal chemistry.[1] Its rigid, three-dimensional structure provides a "privileged scaffold," a concept denoting a molecular framework that can serve as a versatile foundation for developing ligands targeting a wide array of biological targets.[1] While direct pharmacological data on the unsubstituted parent compound is limited, its derivatives have demonstrated a broad spectrum of biological activities, including potential antidepressant, antimicrobial, and central nervous system (CNS) effects.[1][2] The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable for use in research and pharmaceutical development.[2]
Physicochemical Properties
Understanding the physicochemical properties of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is crucial for its application in synthesis and drug design. This compound exists primarily in two hydrochloride forms: the monohydrochloride and the dihydrochloride.
| Property | 1,2,3,4-Tetrahydro-2,6-naphthyridine Monohydrochloride | 1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride | 1,2,3,4-Tetrahydro-2,6-naphthyridine (Free Base) |
| CAS Number | 1416352-01-6[3] | 449175-43-3[2] | 31786-18-2[4] |
| Molecular Formula | C₈H₁₁ClN₂[3] | C₈H₁₂Cl₂N₂[2] | C₈H₁₀N₂[4] |
| Molecular Weight | 170.64 g/mol [3] | 207.1 g/mol [2] | 134.18 g/mol [4] |
| IUPAC Name | 1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride[3] | 1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride[2] | 1,2,3,4-tetrahydro-2,6-naphthyridine[5] |
| Appearance | Solid (typical) | Solid (typical) | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Enhanced aqueous solubility compared to the free base.[2] | Enhanced aqueous solubility compared to the free base.[2] | Data not available |
| pKa | Data not available | Data not available | Data not available |
Spectral Data
Detailed spectral analysis is essential for the structural confirmation of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride. While specific spectra are often proprietary to suppliers, typical analytical techniques used for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Infrared (IR) Spectroscopy: Helps in identifying key functional groups present in the molecule.
Researchers can obtain specific spectral data from commercial suppliers upon request.[6]
Synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride
The synthesis of this scaffold is a critical aspect of its utility. Generally, the process involves the creation of the naphthyridine core followed by reduction and salt formation.
General Synthesis Approach
A common synthetic route involves two key steps:
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Construction of the 2,6-Naphthyridine Core: This is often achieved through cyclization reactions. Various methods have been developed for the synthesis of naphthyridine derivatives, which can be adapted for the 2,6-isomer.[7]
-
Reduction of the Naphthyridine Ring: The selective reduction of one of the pyridine rings to its tetrahydro form is typically accomplished through catalytic hydrogenation.[1][8] This step is crucial for achieving the desired saturated heterocyclic portion of the scaffold.
Caption: General synthesis workflow for 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride.
Experimental Protocol: Catalytic Hydrogenation and Salt Formation
The following is a representative protocol for the reduction of a naphthyridine precursor and subsequent hydrochloride salt formation. This protocol is illustrative and should be adapted and optimized based on the specific substrate and laboratory conditions.
Step 1: Catalytic Hydrogenation of 2,6-Naphthyridine
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the 2,6-naphthyridine starting material in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-2,6-naphthyridine free base. This can be purified further by column chromatography if necessary.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 1,2,3,4-tetrahydro-2,6-naphthyridine free base in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with the solvent used for precipitation (e.g., diethyl ether) to remove any unreacted starting material or impurities.
-
Drying: Dry the resulting white or off-white solid under vacuum to yield the final 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride.
Applications in Medicinal Chemistry and Drug Development
The true value of 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride lies in its role as a versatile scaffold for the synthesis of a multitude of biologically active molecules. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, allowing for precise interactions with biological targets.
Caption: Applications of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold in drug discovery.
As a Precursor for NAMPT Inhibitors
Derivatives of the tetrahydronaphthyridine scaffold are utilized in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[9] These inhibitors have shown antiproliferative activity and are being investigated for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.[9]
In the Development of Cbl-b Inhibitors for Cancer Immunotherapy
The 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride scaffold serves as a key intermediate in the preparation of heterocyclic compounds that act as inhibitors of Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[10] Cbl-b is an E3 ubiquitin ligase that negatively regulates T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy.
As a Foundation for Tankyrase Inhibitors
Derivatives of the related 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one have been identified as potent inhibitors of tankyrase-1 and tankyrase-2, which are enzymes implicated in certain cancers.[1] This highlights the adaptability of the broader tetrahydronaphthyridine framework in targeting diverse enzyme families.
Targeting the Central Nervous System
The inherent structure of the tetrahydronaphthyridine core allows for potential interactions with various receptors in the central nervous system.[2] This has led to its exploration as a scaffold for developing novel therapeutics for neurological disorders. For instance, derivatives have been investigated as dual antagonists of the histamine H3 receptor and inhibitors of the serotonin reuptake transporter (SERT), suggesting potential applications as antidepressants.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure and the presence of nitrogen atoms provide a unique chemical space for the development of novel therapeutic agents. While the parent compound itself may not possess significant biological activity, its true power lies in its role as a privileged scaffold, enabling the synthesis of a diverse range of derivatives that target a multitude of biological pathways implicated in various diseases. As research in drug discovery continues to evolve, the utility of this and related heterocyclic scaffolds is poised to expand, offering new avenues for the development of next-generation therapeutics.
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